molecular formula C8H5FN2O4S B2419072 2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole CAS No. 2416230-11-8

2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole

Cat. No. B2419072
CAS RN: 2416230-11-8
M. Wt: 244.2
InChI Key: DQFPENWRBCGOOM-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule that likely contains a fluorosulfonyl group (FSO2), a phenyl group (C6H5), and an oxadiazole ring (C2H2N2O). Fluorosulfonyl groups are known for their reactivity and are often used in organic synthesis .


Chemical Reactions Analysis

Fluorosulfonyl radicals have been used in various chemical reactions, particularly in the synthesis of sulfonyl fluorides . They are known for their reactivity and can participate in a variety of chemical reactions .

Scientific Research Applications

Antibacterial Activity

Compounds containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities. Specifically, sulfone derivatives of these compounds have shown effectiveness against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae. They not only inhibit bacterial growth but also enhance plant resistance by increasing superoxide dismutase and peroxidase activities in rice, thus improving chlorophyll content and reducing malondialdehyde content, which indicates reduced cellular damage (Shi et al., 2015).

Pharmacological Evaluation

New 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their pharmacological properties. Some of these compounds have shown significant biological activities, including anti-convulsant and anti-inflammatory effects, supported by molecular docking studies (Bhat et al., 2016).

Luminescence in Organic Light-Emitting Diodes (OLEDs)

1,3,4-Oxadiazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). They exhibit delayed luminescence, making them suitable for applications in optoelectronics. These compounds have shown to increase the external quantum efficiency of OLEDs, indicating their potential in improving OLED performance (Cooper et al., 2022).

Proton Exchange Membranes in Fuel Cells

Sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been developed as proton exchange membranes for medium-high temperature fuel cells. These materials exhibit excellent thermal and oxidative stability, along with significant proton conductivity, making them suitable for fuel cell applications (Xu et al., 2013).

Antimicrobial and Antioxidant Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have displayed potent activities in in vitro studies, suggesting their potential use in drug research (Dinesha et al., 2014).

Future Directions

The use of fluorosulfonyl groups in organic synthesis is a topic of ongoing research, and future studies may reveal new applications and synthesis methods for compounds like "2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole" .

properties

IUPAC Name

2-(2-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFPENWRBCGOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole

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